molecular formula C11H8BrNO B15238963 5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde

5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B15238963
M. Wt: 250.09 g/mol
InChI Key: OGDNRESKMRSZBV-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde: is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyrroles. Pyrroles are five-membered rings containing one nitrogen atom. The presence of a bromophenyl group at the 5-position and a formyl group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a double chlorination of a pyrrolidine substrate followed by base-induced formation of both an imine and a nitrile oxide functionality can lead to the desired pyrrole structure . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: 5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 5-(4-Bromophenyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrroles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aromatic and functional groups. The bromophenyl group can enhance binding affinity to certain targets, while the formyl group can participate in hydrogen bonding or other interactions .

Comparison with Similar Compounds

Uniqueness: 5-(4-Bromophenyl)-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of a pyrrole ring, a bromophenyl group, and a formyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C11H8BrNO

Molecular Weight

250.09 g/mol

IUPAC Name

5-(4-bromophenyl)-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C11H8BrNO/c12-9-3-1-8(2-4-9)11-6-5-10(7-14)13-11/h1-7,13H

InChI Key

OGDNRESKMRSZBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2)C=O)Br

Origin of Product

United States

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